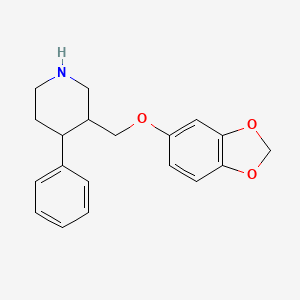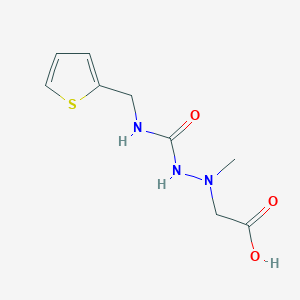
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid is a complex organic compound that features a thiophene ring, a hydrazine moiety, and an acetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid typically involves multiple steps. One common route includes the reaction of thiophene-2-carboxylic acid with methylhydrazine to form an intermediate, which is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the hydrazine moiety.
Substitution: Substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the hydrazine moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the hydrazine and acetic acid groups.
Methylhydrazine: Contains the hydrazine moiety but lacks the thiophene and acetic acid groups.
Chloroacetic acid: Contains the acetic acid group but lacks the thiophene and hydrazine moieties.
Uniqueness
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid is unique due to its combination of a thiophene ring, a hydrazine moiety, and an acetic acid group
Eigenschaften
Molekularformel |
C9H13N3O3S |
|---|---|
Molekulargewicht |
243.29 g/mol |
IUPAC-Name |
2-[methyl-(thiophen-2-ylmethylcarbamoylamino)amino]acetic acid |
InChI |
InChI=1S/C9H13N3O3S/c1-12(6-8(13)14)11-9(15)10-5-7-3-2-4-16-7/h2-4H,5-6H2,1H3,(H,13,14)(H2,10,11,15) |
InChI-Schlüssel |
YLWRDCXQZACSAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)NC(=O)NCC1=CC=CS1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
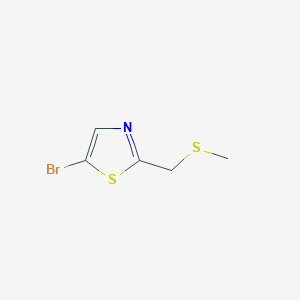
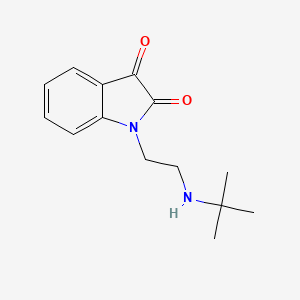
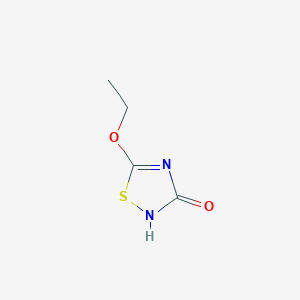
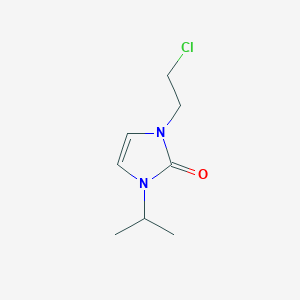
![4-Methyl-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8513682.png)
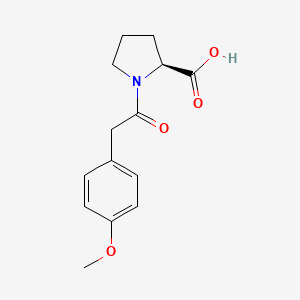
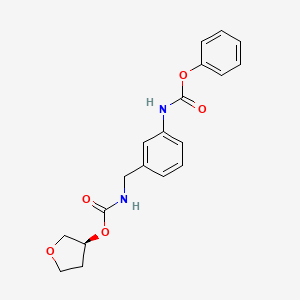

![[3-[(5-Bromopentyl)oxy]propyl]benzene](/img/structure/B8513706.png)
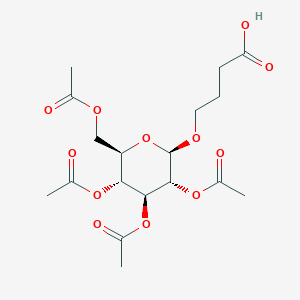
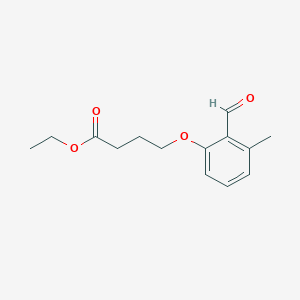

![Imidazo[1,2-a]pyridin-5-amine,n,n-dipropyl-](/img/structure/B8513723.png)
